molecular formula C12H13ClN2 B8803540 N,N-Diphenylhydrazinium chloride

N,N-Diphenylhydrazinium chloride

Cat. No.: B8803540
M. Wt: 220.70 g/mol
InChI Key: MIVUDWFNUOXEJM-UHFFFAOYSA-N
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Description

N,N-Diphenylhydrazinium chloride (CAS: 530-47-2; EC: 208-481-0) is an organic salt with the molecular formula C₁₂H₁₂N₂·HCl and a molecular weight of 220.70 g/mol . It is structurally characterized by two phenyl groups attached to a hydrazinium core, with a chloride counterion. This compound is classified as a corrosive solid under international transport regulations (UN 3261) due to its acidic and organic nature .

In synthetic chemistry, this compound serves as a precursor for synthesizing hydrazine derivatives, such as 1-(4-nitrobenzofurazan-7-yl)-2,2-diphenylhydrazine, via nucleophilic aromatic substitution (SNAr) reactions with reagents like 4-chloro-7-nitrobenzofurazan (NBD-Cl) . Its derivatives are notable for their redox-active behavior, forming persistent free radicals upon oxidation, which are studied for applications in radical chemistry and materials science .

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

amino(diphenyl)azanium;chloride

InChI

InChI=1S/C12H12N2.ClH/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,13H2;1H

InChI Key

MIVUDWFNUOXEJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[NH+](C2=CC=CC=C2)N.[Cl-]

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

N,N-Diphenylhydrazinium chloride serves as a precursor in the synthesis of various pharmaceutical compounds. It is used to create hydrazone derivatives, which have shown potential in medicinal chemistry.

Case Study: Synthesis of Antiviral Compounds

Recent studies have demonstrated that derivatives of N,N-diphenylhydrazine exhibit antiviral properties. For instance, certain derivatives have been synthesized to inhibit the entry of the Ebola virus into host cells, showcasing their potential as antiviral agents .

Compound Activity Reference
N,N-Diphenylhydrazine derivativesAntiviral against Ebola
Hydrazone derivativesPotential anticancer agents

Agricultural Applications

In agricultural chemistry, this compound has been explored for its herbicidal and growth-regulating properties. Research indicates that hydrazine derivatives can effectively control weed growth, particularly against dicotyledonous species.

Case Study: Herbicidal Activity

A study evaluated the herbicidal activities of various N,N-diphenylhydrazine derivatives against common weeds. The results indicated significant efficacy, particularly in controlling species such as Echinochloa crus-galli and Amaranthus retroflerus.

Weed Species Herbicidal Activity Reference
Echinochloa crus-galliHigh efficacy
Amaranthus retroflerusModerate efficacy

Analytical Chemistry

This compound is also utilized in analytical chemistry for the detection and quantification of certain analytes. Its ability to form stable complexes with various metals makes it useful in spectrophotometric analyses.

Case Study: Metal Ion Detection

Research has shown that this compound can form colored complexes with transition metals, allowing for their detection at low concentrations. This property is exploited in environmental monitoring and quality control processes .

Metal Ion Detection Method Reference
Copper(II)Spectrophotometry
Iron(III)Colorimetric assay

Material Science

In material science, this compound has been investigated for its role in synthesizing polymeric materials and composites. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties.

Case Study: Polymer Composites

Studies have reported on the use of this compound as a curing agent in epoxy resins, resulting in improved mechanical performance and thermal resistance .

Material Type Property Enhanced Reference
Epoxy resin compositesMechanical strength
Polymeric filmsThermal stability

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N-Diphenylhydrazinium chloride with structurally related hydrazine hydrochlorides, focusing on molecular properties, substituents, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Research Findings
This compound 530-47-2 C₁₂H₁₂N₂·HCl 220.70 Two phenyl groups Precursor for redox-active hydrazyl radicals; forms dimeric structures upon oxidation .
4-Bromophenylhydrazine hydrochloride 622-88-8 C₆H₈BrClN₂ 223.50 4-Bromo substituent Used in the synthesis of brominated heterocycles; intermediate in pharmaceutical chemistry .
2-Nitrophenylhydrazine hydrochloride 6293-87-4 C₆H₈ClN₃O₂ 189.60 2-Nitro substituent TLC staining reagent; toxicological studies due to nitro group reactivity .
4-Nitrophenylhydrazine hydrochloride 636-99-7 C₆H₈ClN₃O₂ 189.60 4-Nitro substituent Analytical reagent for carbonyl group detection; UV-Vis spectroscopy applications .
Phenylhydrazinium chloride Not specified C₆H₉ClN₂ 144.60 Single phenyl group Intermediate in dye synthesis; limited stability under acidic conditions .

Key Research Findings and Functional Differences

Reactivity and Stability

  • This compound derivatives exhibit dimerization in solution, releasing NO₂ or N₂O₄ upon decomposition, unlike the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) .
  • Nitro-substituted derivatives (e.g., 2- or 4-nitrophenylhydrazine hydrochlorides) show enhanced reactivity in electrophilic substitutions due to the electron-withdrawing nitro group, making them useful in carbonyl detection .

Spectroscopic Properties

  • Derivatives of this compound absorb visible light at longer wavelengths (>500 nm) compared to DPPH-H, enabling applications in photochemical studies .
  • 4-Nitrophenylhydrazine hydrochloride is widely used in UV-Vis spectroscopy for quantifying aldehydes and ketones due to its distinct absorption maxima .

Q & A

Basic Research Questions

Q. How can N,N-Diphenylhydrazinium chloride be synthesized and purified for laboratory use?

  • Method : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example, reacting 1,1-diphenylhydrazine with hydrochloric acid under controlled conditions yields this compound. Purification involves recrystallization from ethanol or aqueous HCl, followed by vacuum drying to remove residual solvents. Purity can be verified via silver nitrate titration (≥99.0%) and ash content analysis (≤0.1%) .
  • Key Considerations : Use inert atmospheres to prevent oxidation, and monitor pH (2.6–2.9 in aqueous solutions) to ensure stability .

Q. What analytical methods are recommended for validating the purity and structural integrity of this compound?

  • Techniques :

  • Titration : Silver nitrate titration for chloride content .
  • Spectroscopy : IR and NMR to confirm functional groups (e.g., N–H stretches at ~3200 cm⁻¹, aromatic C–H bends) .
  • Chromatography : TLC or HPLC with UV detection for purity assessment .
    • Quality Control : Measure loss on drying (≤0.5% at 105°C) and sulfate ash content .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust .
  • Storage : Store in a cool, dry place in sealed containers. Avoid exposure to moisture or strong oxidizers .
  • Waste Disposal : Neutralize with dilute NaOH before disposal. Collect waste separately for hazardous material processing .

Advanced Research Questions

Q. How does the reactivity of this compound in SNAr reactions compare to other hydrazinium salts?

  • Mechanistic Insights : The chloride ion acts as a leaving group in SNAr reactions, enabling substitution with electron-deficient aromatics (e.g., nitrobenzofurazan derivatives). Comparative studies show higher reactivity than phenylhydrazine hydrochloride due to steric and electronic effects of the diphenyl groups .
  • Experimental Design : Use kinetic studies (e.g., varying temperature, solvent polarity) to compare reaction rates with analogs like 4-nitrophenylhydrazine hydrochloride .

Q. What are the implications of dimerization and redox properties in derivatives of this compound?

  • Dimerization : Under oxidative conditions, the compound forms dimeric species (e.g., 4,7-benzofurazandione derivatives) via ipso-substitution. Monitor using UV-Vis (bathochromic shifts at ~500 nm) and cyclic voltammetry (reversible redox peaks) .
  • Redox Behavior : Stable hydrazyl radicals form upon oxidation, useful in radical scavenging assays. Compare with DPPH (2,2-diphenyl-1-picrylhydrazyl) for antioxidant studies .

Q. How can experimental conditions be optimized to study the stability of this compound under varying pH and temperature?

  • Stability Assays :

  • pH Dependence : Conduct accelerated degradation studies in buffers (pH 1–12) at 25–60°C. Analyze degradation products via LC-MS .
  • Thermal Analysis : Use TGA/DSC to determine decomposition temperatures. Store samples at ≤4°C for long-term stability .
    • Data Interpretation : Correlate stability with spectroscopic changes (e.g., loss of N–H peaks in IR) .

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